二乙基(6-溴己基)膦酸酯

描述

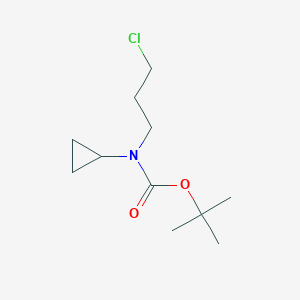

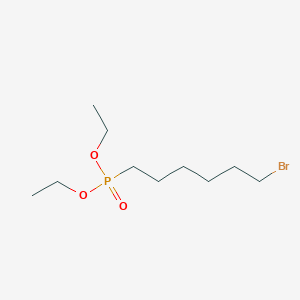

Diethyl (6-bromohexyl)phosphonate is a chemical compound that contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .

Synthesis Analysis

The synthesis of diethyl (6-bromohexyl)phosphonate and similar compounds has been a topic of considerable research. A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis

The molecular formula of diethyl (6-bromohexyl)phosphonate is C10H22BrO3P . It has an average mass of 301.158 Da and a monoisotopic mass of 300.048981 Da .Chemical Reactions Analysis

The bromine group in diethyl (6-bromohexyl)phosphonate makes it a good candidate for substitution reactions . Phosphonates, including diethyl (6-bromohexyl)phosphonate, have garnered considerable attention due to their singular biological properties and synthetic potential . The hydrolysis of phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical and Chemical Properties Analysis

Diethyl (6-bromohexyl)phosphonate has a topological polar surface area of 35.5 Ų . It has a rotatable bond count of 10 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .科学研究应用

β-羟基-α,α-二氟膦酸酯的合成

二乙基(二氟(三甲基甲硅烷基)甲基)膦酸酯是一种与二乙基(6-溴己基)膦酸酯相关的化合物,已用于酮类的二氟亚甲基化。这一过程在 18-冠-6 和 KOAc 的介导下进行,可以合成 β-羟基-α,α-二氟膦酸酯,这在医学研究中很有意义 (Wang, Cao, & Zhou, 2016)。

嘌呤衍生物的开发

二乙基[(环氧甲氧基)甲基]膦酸酯是一种在结构上与二乙基(6-溴己基)膦酸酯相似的化合物,已用于与嘌呤碱的反应,生成 9-或 7-[2-羟基-3-(膦酸甲氧基)丙基]嘌呤。这些反应导致形成环状膦酸酯,然后转化为游离膦酸,显示出在各种化学应用中的潜力 (Krečmerová, Masojídková, & Holý, 2004)。

ω-膦酸酸类似物的创建

二乙基[{(6S*,7R*,7aS*)-6-(2-甲氧基苯基)-3-氧代四氢吡咯并[1,2-c][1,3]恶唑-7-基}甲基]膦酸酯是另一种相关化合物,已用于 ω-膦酸酸类似物的非对映选择性合成。这些类似物作为 kainoids(一类具有潜在药学意义的化合物)的膦酸酸类似物的中间体 (Yuasa 等,1998)。

工业过程中的腐蚀抑制

在工业环境中,α-氨基膦酸酯(如二乙基(((4-氯苯基)氨基)(苯基)甲基)膦酸酯)已被证明对盐酸中的低碳钢具有作为缓蚀剂的功效,这是工业酸洗工艺中的常见情况。它们的合成和研究揭示了其在减少腐蚀方面的潜力,这对于维护工业基础设施的完整性至关重要 (Gupta 等,2017)。

分子结构和化学行为的研究

二乙基(羟基(4-甲氧基苯基)甲基)膦酸酯是另一种相关化合物,已对其分子结构、振动、电子和热性能进行了广泛的研究。该领域的研究为此类化合物的化学行为提供了有价值的见解,为更广泛的化学和药物研究做出了贡献 (Uppal 等,2018)。

作用机制

Target of Action

Diethyl (6-bromohexyl)phosphonate is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes Phosphonates in general have been known to interact with enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

It’s known that phosphonates can inhibit metabolic enzymes by mimicking the structure of biological molecules . This compound contains a bromine group, which is a good leaving group and can easily undergo substitution reactions .

Biochemical Pathways

Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic the structure of biological molecules .

Result of Action

Given its structural similarity to other phosphonates, it may have the potential to inhibit certain metabolic enzymes .

属性

IUPAC Name |

1-bromo-6-diethoxyphosphorylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKURBMYMZOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine](/img/structure/B3039182.png)

![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)

![2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE](/img/structure/B3039200.png)

![4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER](/img/structure/B3039201.png)

![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)